3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Overview
Description
3-(Methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine, also known as (3-MS-4-PODA), is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound containing a pyrazole ring and an oxadiazole ring, which makes it an interesting target for synthesis and further research. The compound has been studied extensively in the past few years due to its potential use in various applications, such as drug design, material science, and biochemistry.
Scientific Research Applications
Chemical Reactions and Synthesis
- A study by Erkin and Ramsh (2014) explored the reaction of a related compound, leading to the formation of substituted pyrazoles and anilines, which demonstrates the compound's potential in creating diverse chemical structures (A. V. Erkin & S. M. Ramsh, 2014).
Antimicrobial and Antioxidant Properties
- Research by Chennapragada and Palagummi (2018) focused on the synthesis of novel oxadiazole derivatives, revealing antimicrobial and antioxidant activities, indicating the compound's relevance in medicinal chemistry (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Anticancer Potential
- A 2019 study by Yakantham, Sreenivasulu, and Raju synthesized derivatives of the compound and evaluated their anticancer activity, highlighting its significance in cancer research (T. Yakantham, R. Sreenivasulu, & R. Raju, 2019).
Computational and Pharmacological Evaluation
- Faheem's 2018 study on heterocyclic oxadiazole and pyrazole derivatives, including this compound, assessed their pharmacological potentials, such as toxicity, tumour inhibition, and anti-inflammatory actions, underscoring its multifaceted applications in pharmacology (M. Faheem, 2018).
Structural and Molecular Studies
- Portilla et al. (2007) and Liu et al. (2009) conducted studies focusing on the structural aspects and molecular configurations of compounds similar to 3-(Methylsulfanyl)-4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1H-Pyrazol-5-amine, providing insights into its chemical properties and potential applications in materials science (J. Portilla et al., 2007); (Zhengyu Liu et al., 2009).
properties
IUPAC Name |
3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-19-12-8(9(13)15-16-12)11-14-10(17-18-11)7-5-3-2-4-6-7/h2-6H,1H3,(H3,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORGRCMUUERJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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